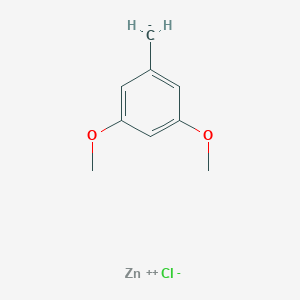
zinc;1-methanidyl-3,5-dimethoxybenzene;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride, also known as 3,5-dimethoxybenzylzinc chloride, is an organozinc compound with the molecular formula C₉H₁₁ClO₂Zn. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a crucial reagent in the biomedicine industry, aiding in the synthesis of various pharmaceutical drugs targeting diseases such as cancer, diabetes, and neurological disorders.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of zinc;1-methanidyl-3,5-dimethoxybenzene;chloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3,5-Dimethoxybenzyl chloride+Zn→3,5-Dimethoxybenzylzinc chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and other parameters to optimize yield and purity .
化学反応の分析
Types of Reactions
Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce hydrocarbons. Substitution reactions can result in a variety of substituted benzyl compounds .
科学的研究の応用
Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It aids in the development of pharmaceutical drugs targeting cancer, diabetes, and neurological disorders.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which zinc;1-methanidyl-3,5-dimethoxybenzene;chloride exerts its effects involves the formation of carbon-carbon bonds through nucleophilic addition reactions. The zinc atom acts as a Lewis acid, facilitating the attack of the nucleophile on the electrophilic carbon atom. This results in the formation of a new carbon-carbon bond, which is crucial in the synthesis of complex organic molecules .
類似化合物との比較
Similar Compounds
3,5-Dimethoxybenzylmagnesium chloride: Similar in structure but contains magnesium instead of zinc.
3,5-Dimethoxybenzyl lithium: Contains lithium instead of zinc.
3,5-Dimethoxybenzyl sodium: Contains sodium instead of zinc.
Uniqueness
Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride is unique due to its specific reactivity and stability compared to its magnesium, lithium, and sodium counterparts. The zinc atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
特性
分子式 |
C9H11ClO2Zn |
|---|---|
分子量 |
252.0 g/mol |
IUPAC名 |
zinc;1-methanidyl-3,5-dimethoxybenzene;chloride |
InChI |
InChI=1S/C9H11O2.ClH.Zn/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
PDLKBNJDKMOTDI-UHFFFAOYSA-M |
正規SMILES |
COC1=CC(=CC(=C1)[CH2-])OC.[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


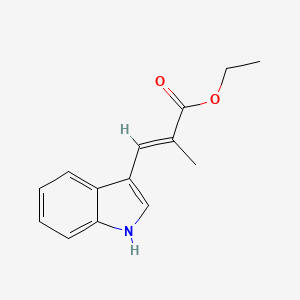
![(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole](/img/structure/B15123543.png)
![N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B15123548.png)
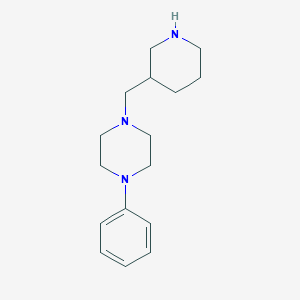

![[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium](/img/structure/B15123562.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3,4-dichlorobenzoate](/img/structure/B15123563.png)
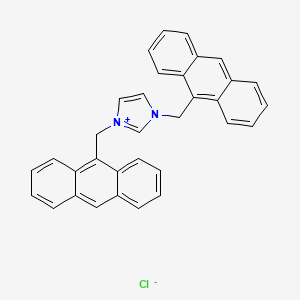
![7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15123573.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123576.png)
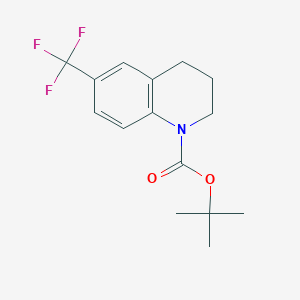
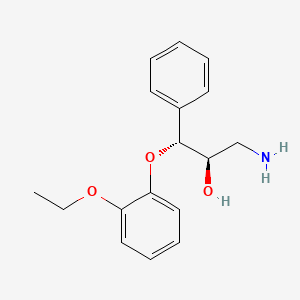
![Acetamide, 2,2-dibromo-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B15123592.png)
![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B15123593.png)
